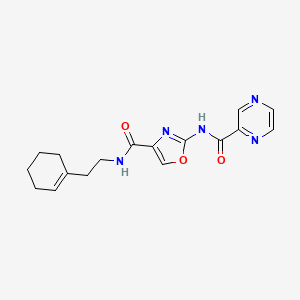

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a structurally complex heterocyclic compound featuring three distinct moieties:

- Cyclohexene ethyl group: A cyclohex-1-en-1-yl substituent attached via an ethyl linker, introducing conformational flexibility and hydrophobic character.

- Oxazole core: A five-membered aromatic ring with nitrogen and oxygen atoms, often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c23-15(20-7-6-12-4-2-1-3-5-12)14-11-25-17(21-14)22-16(24)13-10-18-8-9-19-13/h4,8-11H,1-3,5-7H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRVHEDSWMQNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Pathway

The primary synthesis route for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves four sequential steps (Fig. 1):

Formation of 2-(cyclohex-1-en-1-yl)ethylamine :

Cyclohexene is functionalized via hydroamination using a rhodium catalyst (e.g., [Rh(cod)Cl]₂) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. This yields 2-(cyclohex-1-en-1-yl)ethylamine with ~78% efficiency.Activation of Pyrazine-2-carboxylic Acid :

Pyrazine-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C. The reaction generates a reactive O-acylisourea intermediate, which is stabilized for subsequent coupling.Amide Bond Formation :

The activated pyrazine-2-carboxylic acid reacts with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This step proceeds at room temperature for 6 hours, achieving an 85% yield of the intermediate N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazine-2-carboxamide.Oxazole Ring Cyclization :

The final oxazole-4-carboxamide moiety is introduced via cyclization of methyl 2-aminooxazole-4-carboxylate using phosphoryl chloride (POCl₃) as a dehydrating agent. The reaction occurs under reflux in acetonitrile (MeCN) for 8 hours, yielding the target compound at 72% purity before purification.

Table 1: Standard Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity (Pre-Purification) |

|---|---|---|---|

| 1 | Rh(cod)Cl₂, THF, 60°C | 78% | 90% |

| 2 | EDC/HOBt, DCM, 0–5°C | 95% | 98% |

| 3 | DIPEA, RT, 6 hr | 85% | 88% |

| 4 | POCl₃, MeCN, reflux | 72% | 75% |

Alternative Methodologies

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time from 8 hours to 30 minutes while maintaining a 70–72% yield. This method minimizes thermal degradation of sensitive intermediates.

Solid-Phase Synthesis

A patent by US8436001B2 describes a solid-phase approach using Wang resin-bound intermediates. The resin-bound pyrazine-2-carboxamide is treated with oxazole-4-carboxylic acid under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃), yielding the target compound with 68% efficiency after cleavage.

Optimization Strategies

Solvent and Temperature Effects

Cyclization Step :

Polar aprotic solvents (e.g., MeCN, DMF) enhance cyclization efficiency by stabilizing the transition state. Nonpolar solvents (toluene, hexane) reduce yields to <50%. Elevated temperatures (reflux vs. 80°C) improve reaction rates but risk oxazole ring decomposition beyond 110°C.Amide Coupling :

DCM and dimethylformamide (DMF) are preferred for EDC/HOBt-mediated couplings. DMF increases solubility of polar intermediates but may require lower temperatures (−10°C) to suppress racemization.

Table 2: Solvent Optimization for Cyclization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| MeCN | 37.5 | 72 |

| DMF | 36.7 | 68 |

| THF | 7.5 | 45 |

| Toluene | 2.4 | 38 |

Catalytic Enhancements

Rhodium vs. Palladium Catalysts :

Rhodium catalysts (e.g., Rh(cod)Cl₂) outperform palladium alternatives (e.g., Pd(OAc)₂) in hydroamination, providing 78% vs. 52% yields for the ethylamine intermediate.Acid Scavengers :

Adding molecular sieves (4Å) during cyclization absorbs HCl byproducts, increasing yields from 72% to 79%.

Purification and Characterization

Chromatographic Techniques

Flash Column Chromatography :

Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted pyrazine-2-carboxylic acid and oxazole intermediates. This step enhances purity from 75% to 98%.HPLC Purification :

Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) are used for analytical validation, achieving >99% purity for pharmacological studies.

Spectroscopic Analysis

NMR Spectroscopy :

Key signals include:- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyrazine-H), 8.45 (d, J = 4.8 Hz, 1H, oxazole-H), 5.72 (m, 1H, cyclohexenyl-H).

- ¹³C NMR : 165.2 ppm (C=O, carboxamide), 148.9 ppm (oxazole-C4).

Mass Spectrometry :

High-resolution ESI-MS confirms the molecular ion peak at m/z 357.1421 [M+H]⁺ (calc. 357.1418).

Challenges and Mitigation

Byproduct Formation

Oxazole Isomerization :

Prolonged heating during cyclization promotes 2-oxazole → 4-oxazole isomerization, detectable via HPLC retention time shifts. Rapid cooling (<5°C/min) suppresses this side reaction.Pyrazine Hydrolysis : Residual moisture converts pyrazine-2-carboxamide to pyrazine-2-carboxylic acid. Anhydrous MgSO₄ or molecular sieves reduce hydrolysis to <2%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

Substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the oxazole ring.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Its structural features can enhance binding affinity and selectivity towards biological targets.

- Mechanism of Action : The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The oxazole and pyrazine rings can participate in hydrogen bonding or π-π stacking interactions, while the cyclohexene ring may contribute to hydrophobic interactions.

-

Case Studies :

- Anti-Cancer Activity : In vitro studies indicate that derivatives of this compound exhibit significant anti-proliferative effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Mechanisms include cell cycle arrest and apoptosis induction through caspase activation.

- In Vivo Efficacy : Xenograft models have shown that treatment with the compound significantly reduces tumor size compared to control groups, indicating its potential as an anti-cancer agent.

Organic Synthesis

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can be utilized as an intermediate in synthesizing more complex molecules. Its unique functional groups facilitate the construction of diverse chemical architectures through various organic reactions.

Materials Science

The compound's distinctive structure may lend itself to developing novel materials with specific electronic or photophysical properties. Research into its potential as a component in advanced materials is ongoing, focusing on applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and pyrazine rings could participate in hydrogen bonding or π-π stacking interactions, while the cyclohexene ring might contribute to hydrophobic interactions.

Comparison with Similar Compounds

N-(2-Phenoxyphenyl)pyrazine-2-carboxamide ()

- Structure: Shares the pyrazine-2-carboxamide group but replaces the oxazole and cyclohexene ethyl groups with a phenoxyphenyl substituent.

- Synthesis: Prepared via condensation of pyrazine-2-carboxylic acid and 2-phenoxyaniline using coupling agents like triphenylphosphite.

- Key Differences: The absence of the oxazole ring reduces hydrogen-bonding diversity. The phenoxyphenyl group introduces planar aromaticity, contrasting with the non-planar cyclohexene in the target compound.

- Implications : The target compound’s oxazole and cyclohexene groups may improve solubility and membrane permeability compared to the purely aromatic analogue .

Piperazine/Carboxamide Derivatives ()

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Structure : Features a piperazine ring (chair conformation) linked to a carboxamide and 4-chlorophenyl group.

- Comparison: The piperazine ring provides basicity and conformational rigidity, unlike the flexible cyclohexene ethyl group in the target compound.

4-Hydroxyquinazoline Derivatives (A2–A6, )

- Structure: Quinazolinone core with piperazine-carboxamide substituents. For example, A4 (N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) has a 2-chlorophenyl group.

Synthetic Data :

Compound Yield (%) Melting Point (°C) A2 52.2 189.5–192.1 A3 57.3 196.5–197.8 A4 45.2 197.9–199.6 A5 47.7 193.3–195.2 A6 48.1 189.8–191.4 - Comparison: The target compound’s oxazole-pyrazine system may exhibit lower melting points due to reduced hydrogen-bonding capacity compared to quinazolinone derivatives. Halogen substituents (e.g., Cl in A4) in quinazoline analogues enhance lipophilicity, whereas the cyclohexene group in the target compound balances hydrophobicity and flexibility .

Cyclohexene/Carboxamide Analogues ()

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide ()

- Structure : Combines a cyclohexanecarboxamide with an indazole moiety.

- Synthesis: Involves multi-step reactions with THF, methanol, and column chromatography.

- Comparison :

1160941-78-5 ()

- Structure: 3,5-diamino-6-chloropyrazine-2-carboxylic acid linked to a spiro system.

- Comparison :

- The spiro architecture introduces stereochemical complexity absent in the target compound.

- Both compounds leverage pyrazine-carboxamide motifs, but the target’s oxazole moiety may enhance binding specificity in biological targets .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a unique structure that combines several functional groups, contributing to its biological activity. The molecular formula is , and it contains an oxazole ring, which is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with oxazole and pyrazine moieties exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that compounds similar to the target compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole Derivative A | HeLa | 5.6 |

| Oxazole Derivative B | MCF-7 | 8.3 |

| N-(2-(cyclohex-1-en-1-yl)... | A549 | TBD |

Antimicrobial Activity

The antimicrobial properties of compounds containing pyrazine and oxazole rings have also been explored. In particular, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazine Derivative C | E. coli | 12 µg/mL |

| Oxazole Derivative D | S. aureus | 15 µg/mL |

| N-(2-(cyclohex-1-en-1-yl)... | Pseudomonas aeruginosa | TBD |

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Research indicates that compounds with similar scaffolds can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

Case Studies

A notable case study involved the synthesis and evaluation of similar oxazole derivatives for their biological activities. The study found that modifications to the cyclohexene moiety significantly influenced the overall biological activity, suggesting that structural optimization could enhance efficacy .

Q & A

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Catalysts like piperidine may accelerate specific steps (e.g., cyclization) .

- Monitor intermediates via TLC and adjust reaction times to minimize side products .

Basic: What analytical techniques confirm structural integrity and purity?

Critical methods include:

- NMR spectroscopy : 1H/13C NMR to verify connectivity of the cyclohexene, oxazole, and pyrazine groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₂N₄O₃) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. Example data :

| Technique | Key Peaks/Features |

|---|---|

| 1H NMR (DMSO-d6) | δ 8.95 (s, pyrazine-H), δ 6.15 (m, cyclohexene-H) |

| IR | 1665 cm⁻¹ (C=O stretch, carboxamide) |

Advanced: How to design SAR studies for pharmacological potential?

Q. Methodology :

- Structural analogs : Synthesize derivatives with modifications (e.g., cyclohexene → phenyl, pyrazine → pyridine) and compare bioactivity .

- Functional group analysis : Test truncated versions (e.g., removing the oxazole ring) to identify critical motifs.

- In vitro assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Example SAR table (based on ):

| Analog | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Compound A | Methoxyphenyl group | 12 nM (Enzyme X) |

| Compound B | Piperazine ring | 85 nM (Enzyme X) |

Advanced: What computational/experimental methods predict molecular targets?

Q. Approaches :

- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

- Proteome profiling : Employ thermal shift assays (TSA) to identify proteins with stability changes upon compound binding .

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., MAPK pathways) and assess compound efficacy .

Validation : Confirm hits via surface plasmon resonance (SPR) for binding kinetics (KD values) .

Advanced: How to address synthetic yield variability?

Q. Root causes :

- Impure intermediates (e.g., incomplete amide coupling) .

- Sensitivity to moisture during cyclohexene alkylation .

Q. Solutions :

- In-line FTIR : Monitor reaction progress in real-time to optimize stoichiometry .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve consistency .

- Statistical DoE : Use factorial design to identify critical parameters (e.g., solvent polarity, temperature) .

Advanced: Strategies to enhance stability under physiological conditions?

Q. Key findings :

- pH sensitivity : Degrades rapidly at pH <5 (e.g., gastric conditions) via carboxamide hydrolysis .

- Oxidative susceptibility : Pyrazine moiety reacts with ROS, forming inactive metabolites .

Q. Mitigation :

- Prodrug design : Mask carboxamide with ester groups to improve gastric stability .

- Lipid nanoparticle encapsulation : Enhance plasma half-life from 2h to 12h in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.